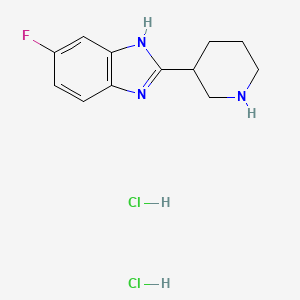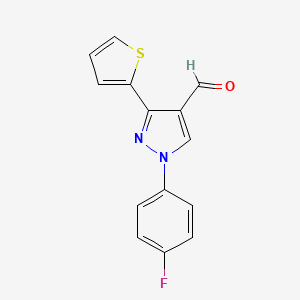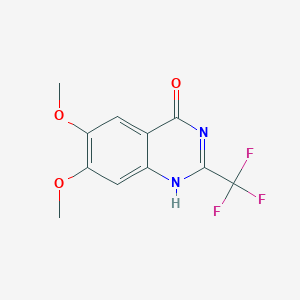![molecular formula C16H15Cl2N3O3 B7815137 4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride](/img/structure/B7815137.png)
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride is a chemical compound known for its significant biological and pharmaceutical activities. It is often used as an intermediate in the synthesis of various medicinal compounds, particularly those targeting alpha-adrenoceptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride typically involves multiple steps. One common method starts with 3,4-dimethoxybenzaldehyde, which is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide in a basic solution at temperatures ranging from 20°C to 60°C . This intermediate is then subjected to further reactions to introduce the quinazoline and chloro groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, affecting its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydroxide or other bases.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which are often evaluated for their pharmacological properties.
科学的研究の応用
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects primarily through its interaction with alpha-adrenoceptors. It binds to these receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of the G-protein coupled receptor signaling cascade, which ultimately results in the therapeutic effects observed in antihypertensive treatments .
類似化合物との比較
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for alpha-adrenoceptors compared to other similar compounds . This makes it a valuable compound in the development of targeted antihypertensive therapies.
特性
IUPAC Name |
4-chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3.ClH/c1-22-14-6-10-11(7-15(14)23-2)18-8-19-16(10)20-12-5-9(17)3-4-13(12)21;/h3-8,21H,1-2H3,(H,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVFNKVIPRMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)Cl)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-methyl-4-oxo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815091.png)
![5-Methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815092.png)



![2-amino-N-[(1E)-[4-(benzyloxy)phenyl]methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7815129.png)
![4-(4-Chlorophenyl)-6-[(3-hydroxypropyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815142.png)

